molecular formula C15H10Cl3FN2O2 B3857508 N'-(2-chloro-6-fluorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide

N'-(2-chloro-6-fluorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide

Cat. No. B3857508
M. Wt: 375.6 g/mol
InChI Key: FGFTWVRIPPPOFZ-IFRROFPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-chloro-6-fluorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide, also known as CF3, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a hydrazide derivative that possesses a unique structure and properties that make it a promising candidate for a variety of applications.

Mechanism of Action

The mechanism of action of N'-(2-chloro-6-fluorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in the body. This leads to a variety of biochemical and physiological effects, which are discussed below.
Biochemical and Physiological Effects
N'-(2-chloro-6-fluorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide has been shown to have a variety of biochemical and physiological effects in different cell types and animal models. These effects include:
- Induction of apoptosis (programmed cell death) in cancer cells
- Inhibition of angiogenesis (the formation of new blood vessels) in tumors
- Regulation of glucose metabolism in diabetic animals
- Inhibition of inflammation in various disease models

Advantages and Limitations for Lab Experiments

N'-(2-chloro-6-fluorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal models, making it a safe compound to work with. However, one limitation of N'-(2-chloro-6-fluorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the observed effects.

Future Directions

There are several future directions for research on N'-(2-chloro-6-fluorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide. Some of these include:
- Further studies on the mechanism of action of N'-(2-chloro-6-fluorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide to better understand its effects
- Development of more potent and selective analogs of N'-(2-chloro-6-fluorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide for use as drugs or diagnostic tools
- Investigation of the potential of N'-(2-chloro-6-fluorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide for use in combination therapies with other drugs
- Exploration of the potential of N'-(2-chloro-6-fluorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide for use in other disease models beyond cancer and diabetes
In conclusion, N'-(2-chloro-6-fluorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide is a promising compound that has been extensively studied for its potential applications in scientific research. Its unique structure and properties make it a promising candidate for a variety of applications, and future research is likely to uncover even more potential uses for this compound.

Scientific Research Applications

N'-(2-chloro-6-fluorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of medicinal chemistry, where N'-(2-chloro-6-fluorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide has been investigated for its potential as a drug candidate for various diseases such as cancer and diabetes. N'-(2-chloro-6-fluorobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide has also been studied for its potential as a diagnostic tool for various diseases.

properties

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(2,4-dichlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl3FN2O2/c16-9-4-5-14(12(18)6-9)23-8-15(22)21-20-7-10-11(17)2-1-3-13(10)19/h1-7H,8H2,(H,21,22)/b20-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFTWVRIPPPOFZ-IFRROFPPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl3FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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